molecular formula C12H16F3N5 B2426221 3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine CAS No. 1006336-85-1

3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine

Cat. No.: B2426221
CAS No.: 1006336-85-1
M. Wt: 287.29
InChI Key: PHGZZHBJGUNJHR-UHFFFAOYSA-N
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Description

3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Chemical Reactions Analysis

Types of Reactions

3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1’-ethyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propan-1-amine is unique due to its specific bipyrazole structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

3-[3-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N5/c1-2-19-8-9(7-17-19)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-8H,2-5,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGZZHBJGUNJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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